

physical and chemical properties of 1-(1-piperidino)cyclohexene

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Compound of Interest

Compound Name: 1-(1-piperidino)cyclohexene

Cat. No.: B7797646

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An In-depth Technical Guide to the Physical and Chemical Properties of **1-(1-Piperidino)cyclohexene**

Introduction: Unveiling a Versatile Synthetic Intermediate

1-(1-Piperidino)cyclohexene, also known as N-(1-Cyclohexenyl)piperidine, is a classic example of an enamine. Enamines are α,β -unsaturated amines that have emerged as powerful and versatile intermediates in modern organic synthesis. Their unique electronic structure, characterized by a nucleophilic α -carbon, renders them synthetic equivalents of enolates, but with distinct advantages in terms of reactivity and reaction conditions. This guide provides a comprehensive overview of the physical properties, spectroscopic signatures, and chemical reactivity of **1-(1-piperidino)cyclohexene**, offering field-proven insights for researchers, scientists, and professionals in drug development. Its utility is most notably demonstrated in the formation of new carbon-carbon bonds, a cornerstone of molecular construction, making it a valuable reagent in the synthesis of complex molecules, including steroids and hormones.^{[1][2]} ^[3]

Part 1: Core Physical and Spectroscopic Characteristics

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. These parameters dictate handling,

storage, purification, and characterization procedures.

Physical Properties at a Glance

1-(1-Piperidino)cyclohexene is typically a colorless to clear yellow liquid with a distinct amine-like odor.[1][4][5] Its physical state and properties are summarized in the table below. It is crucial to note that boiling points can vary significantly with pressure.

Property	Value	Source(s)
CAS Number	2981-10-4	[4][6][7]
Molecular Formula	C ₁₁ H ₁₉ N	[4][6][7]
Molecular Weight	165.28 g/mol	[6][7][8]
Appearance	Colorless to clear yellow liquid	[1][3][4]
Boiling Point	116-118 °C[4] 120-122 °C at 16 mmHg[1][6] 262.2 °C at 760 mmHg[1][8]	[1][4][6][8]
Density	0.978 - 1.0 g/cm ³	[1][4][8]
Refractive Index	~1.514 - 1.527	[4][6][8]
Flash Point	~102.8 °C	[1][4][8]
Solubility	Generally soluble in organic solvents; limited solubility in water.[5]	[5]
Storage	Refrigerator (+2 to +8 °C) under an inert atmosphere.[1][4][6][6]	[1][4][6]

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous structural confirmation of the molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show a characteristic signal for the vinylic proton on the cyclohexene ring ($\text{C}=\text{C}-\text{H}$) around 4.5-5.0 ppm. The allylic protons on the cyclohexene ring will appear further downfield than the other methylene groups. The protons of the piperidine and cyclohexene rings will produce a complex series of multiplets in the aliphatic region (typically 1.5-3.0 ppm).
- ^{13}C NMR: The carbon NMR would display signals for the two olefinic carbons, with the β -carbon (attached to the nitrogen) appearing significantly downfield.
- ^{15}N NMR: The nitrogen-15 NMR spectrum provides insight into the electronic environment of the nitrogen atom. A literature reference to the ^{15}N NMR spectrum of this compound in cyclohexane solvent exists, which can be a valuable tool for specialized structural studies. [9]

- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M^+) at $\text{m/z} = 165$, corresponding to the molecular weight of the compound.[10] The fragmentation pattern would be characteristic of the piperidine and cyclohexene moieties.
- Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a strong $\text{C}=\text{C}$ stretching vibration band around $1640\text{-}1660\text{ cm}^{-1}$, which is characteristic of the enamine double bond. The spectrum will also feature $\text{C}-\text{H}$ stretching bands just below 3000 cm^{-1} for the sp^3 hybridized carbons and just above 3000 cm^{-1} for the sp^2 vinylic $\text{C}-\text{H}$.

Part 2: Chemical Properties and Synthetic Utility

The synthetic power of **1-(1-piperidino)cyclohexene** stems from the electronic nature of the enamine functional group. The nitrogen atom's lone pair of electrons engages in resonance with the double bond, creating a high electron density on the α -carbon (the carbon not attached to the nitrogen). This makes the α -carbon strongly nucleophilic.

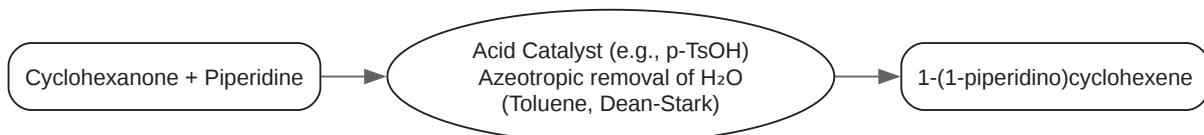
The Foundation of Reactivity: The Nucleophilic α -Carbon

The diagram below illustrates the resonance structures that confer nucleophilicity upon the α -carbon, making it the primary site of reaction with electrophiles. This is the cornerstone of Stork Enamine Synthesis.

Caption: Resonance delocalization in an enamine system.

Synthesis Route: The Stork Enamine Reaction

1-(1-Piperidino)cyclohexene is classically synthesized via the reaction of cyclohexanone with piperidine, typically with azeotropic removal of water to drive the equilibrium towards the product. This acid-catalyzed condensation is a foundational method for enamine formation.



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Caption: Synthesis of **1-(1-piperidino)cyclohexene**.

Key Chemical Transformations

- Hydrolysis: Enamines are sensitive to aqueous acid and will readily hydrolyze back to their parent carbonyl compound (cyclohexanone) and secondary amine (piperidine).[11] This reaction is often used as the final step in a synthetic sequence after an alkylation or acylation reaction to reveal the modified ketone. The reaction must be conducted under anhydrous conditions to prevent premature hydrolysis.[11]
- Alkylation and Acylation: This is the most significant application of **1-(1-piperidino)cyclohexene**. It reacts as a soft nucleophile with a variety of electrophiles, such as alkyl halides, α,β -unsaturated carbonyls, and acyl halides, at the α -carbon. This two-step sequence of enamine formation, alkylation, and subsequent hydrolysis provides a powerful method for the α -alkylation of ketones.

Experimental Protocol: α -Alkylation of Cyclohexanone

This protocol provides a self-validating system for the synthesis of 2-allylcyclohexanone using **1-(1-piperidino)cyclohexene** as the intermediate.

Step 1: Formation of the Enamine (Not shown if starting with purified enamine)

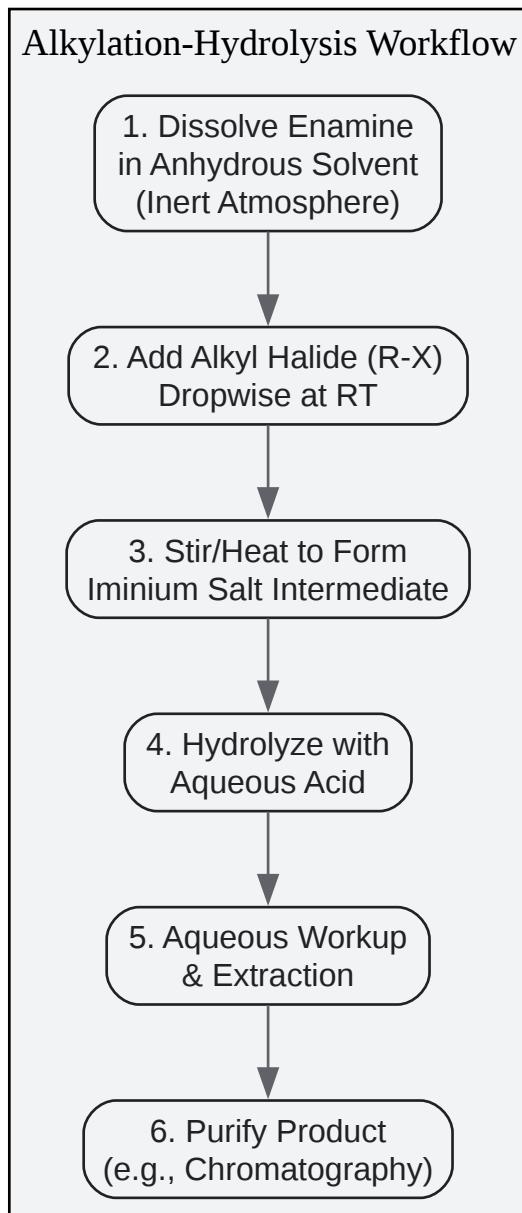
- If not starting with pre-made **1-(1-piperidino)cyclohexene**, it would first be synthesized from cyclohexanone and piperidine.

Step 2: Alkylation of the Enamine

- Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. An inert atmosphere is critical as enamines can be sensitive to oxidation.[\[11\]](#)
- Reagent Addition: Dissolve **1-(1-piperidino)cyclohexene** (1 equivalent) in an anhydrous aprotic solvent such as benzene or THF.
- Electrophile Introduction: Add allyl bromide (1 equivalent) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed. The reaction progress can be monitored by TLC.
- Reaction Completion: After the addition is complete, the mixture is typically stirred at room temperature or gently heated to ensure the reaction goes to completion, forming the intermediate iminium salt.

Step 3: Hydrolysis to the Ketone

- Workup: Cool the reaction mixture and add an aqueous acid solution (e.g., 10% HCl) or a buffer solution (e.g., acetic acid/sodium acetate in water).
- Stirring: Stir the two-phase mixture vigorously at room temperature or with gentle heating until the hydrolysis of the iminium salt is complete (monitor by TLC for the disappearance of the intermediate and appearance of the product).
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-allylcyclohexanone can then be purified by column chromatography or distillation.



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Caption: Experimental workflow for enamine alkylation.

Part 3: Applications and Safety

Core Applications

The primary utility of **1-(1-piperidino)cyclohexene** is as a synthetic intermediate.^{[1][2]} Its predictable reactivity makes it a valuable tool in multi-step syntheses.

- Pharmaceuticals and Natural Products: It is used in the manufacturing of steroids and hormones, such as progesterone, where the controlled formation of a C-C bond at the α -position to a carbonyl is required.[1][2]
- Building Block: It serves as a versatile building block for creating various cyclohexene derivatives with potential biological activity.[3]
- Laboratory Reagent: It is a common reagent in academic and industrial research laboratories for exploring new synthetic methodologies.[2]

Safety, Handling, and Storage

As a reactive chemical, proper handling of **1-(1-piperidino)cyclohexene** is imperative.

- Hazards: The compound is classified as harmful if swallowed and causes skin and eye irritation.[12] Safety data sheets indicate it is a corrosive material.[13][14] All exposure routes require immediate attention.[14]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]
- Handling: Use spark-proof tools and avoid creating static discharge.[15] The compound is sensitive to moisture and air, so handling under an inert atmosphere (nitrogen or argon) is recommended for maintaining purity and preventing degradation.[11]
- Storage: Store in a tightly sealed container in a refrigerator (+2 to +8 °C) away from incompatible materials such as strong oxidizing agents.[1][4][6][13]
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations, typically via a licensed chemical destruction facility.[15]

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